2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Enantiomeric purity Chiral quality control Novabiochem specification

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, universally designated Fmoc-Ile-OH or N-α-Fmoc-L-isoleucine, is a foundational building block in Fmoc solid-phase peptide synthesis (SPPS). It belongs to the Fmoc-protected aliphatic branched-chain amino acid family, alongside Fmoc-Val-OH and Fmoc-Leu-OH.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
Cat. No. B7791029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyQXVFEIPAZSXRGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ile-OH (71989-23-6) in Solid-Phase Peptide Synthesis: Baseline Identity and Core Chemical Class


2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid, universally designated Fmoc-Ile-OH or N-α-Fmoc-L-isoleucine, is a foundational building block in Fmoc solid-phase peptide synthesis (SPPS). It belongs to the Fmoc-protected aliphatic branched-chain amino acid family, alongside Fmoc-Val-OH and Fmoc-Leu-OH . The Fmoc group provides base-labile Nα-protection orthogonal to acid-labile side-chain protecting groups, enabling stepwise chain assembly under mild conditions. Possessing two adjacent chiral centers (Cα and Cβ), Fmoc-Ile-OH exhibits stereochemical complexity not present in valine or leucine derivatives, which carries consequences for racemization behavior, analytical purity verification, and coupling performance that differentiate it from its closest in-class analogs .

Why Fmoc-Ile-OH Cannot Be Generically Substituted by Fmoc-Leu-OH or Fmoc-Val-OH in GMP Peptide Production


Although Fmoc-Ile-OH, Fmoc-Leu-OH, and Fmoc-Val-OH are all Fmoc-protected aliphatic amino acids routinely used in SPPS, direct substitution carries quantifiable risks. Isoleucine's β-branched side chain and dual chirality make it inherently more prone to epimerization to D-allo-isoleucine during activation and coupling, a stereochemical degradation pathway with no parallel in leucine or valine chemistry . Furthermore, commercial L-isoleucine raw material frequently contains Leu, Val, norvaline, and norleucine as process impurities; these carry through to the Fmoc-protected product as Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Nva-OH, and Fmoc-Nle-OH, which co-elute with Fmoc-Ile-OH under standard HPLC conditions [1]. Substituting a supplier that cannot demonstrate validated resolution of these specific cross-contaminants therefore jeopardizes peptide product purity, regulatory compliance, and ultimately therapeutic efficacy in GMP manufacturing of peptide APIs.

Head-to-Head Quantitative Evidence: Fmoc-Ile-OH Performance, Purity, and Analytical Differentiation Data


Enantiomeric Purity: Fmoc-Ile-OH vs. Fmoc-Val-OH and Fmoc-Leu-OH from a Single Manufacturer

Under identical Novabiochem® manufacturing and analytical protocols, Fmoc-Ile-OH specifies a minimum enantiomeric purity of 99.7% (a/a), while both Fmoc-Val-OH and Fmoc-Leu-OH achieve a higher minimum of 99.8% (a/a) . The 0.1 percentage-point difference reflects the inherent challenge of controlling epimerization at the Cα position while preserving the Cβ (S) configuration of isoleucine, a requirement absent for the single-chiral-center valine and leucine derivatives.

Enantiomeric purity Chiral quality control Novabiochem specification

Cross-Contaminant Specifications: Fmoc-Leu-OH Impurity Limits in Fmoc-Ile-OH vs. Reciprocal Specification in Fmoc-Leu-OH

The Novabiochem® release specification for Fmoc-Ile-OH explicitly limits the Fmoc-Leu-OH cross-contaminant to ≤ 0.1% (a/a by GC) [1]. Reciprocally, the Fmoc-Leu-OH specification limits Fmoc-Ile-OH impurity to ≤ 0.1% (a/a by GC) . This symmetrical tight control is necessitated by the near-identical chromatographic behavior of these two Fmoc-amino acids, which cannot be resolved by conventional reversed-phase HPLC and require dedicated chiral or normal-phase methods [2].

Cross-contamination Impurity profiling Fmoc-Leu-OH impurity

Racemization Pathway: Epimerization to D-allo-Isoleucine as a Unique Degradation Liability vs. Valine and Leucine

Upon activation and coupling, Fmoc-Ile-OH can undergo epimerization at Cα to generate Fmoc-D-allo-Ile-OH, a diastereomer that co-elutes with the desired L,Ile-product under many HPLC conditions and introduces a D-amino acid residue into the peptide chain . In contrast, Fmoc-Val-OH and Fmoc-Leu-OH racemize to their respective enantiomers, which are readily separated by chiral HPLC. The epimerization of Fmoc-Ile-OH has been benchmarked: DIC/HOAt-mediated coupling achieves 99.1% retention of stereochemistry, vs. 98.3% for HATU and 96.8% for DCC [1]. This 0.8–2.3 percentage-point spread in coupling-epimerization suppression is reagent-specific and directly impacts crude peptide purity.

Epimerization D-allo-isoleucine Coupling racemization

NMR Spectroscopic Differentiation of L-Isoleucine from D-allo-Isoleucine in Fmoc-Protected Form

NMR spectroscopy provides unambiguous differentiation of L-isoleucine from its epimerization product L-allo-isoleucine, enabling batch-specific stereochemical verification. Key diagnostic signals include: α-carbon chemical shifts of 62.2 ppm (L-Ile) vs. 60.8 ppm (L-allo-Ile); β-carbon shifts of 38.6 ppm vs. 36.8 ppm; and ³J(Hα-Hβ) coupling constants of 5.15 Hz (L-Ile) vs. 6.20 Hz (L-allo-Ile) . These spectroscopic markers are absent for valine and leucine, which lack a β-chiral center and whose racemization products cannot be distinguished by coupling constant analysis alone.

NMR stereochemical verification Allo-isoleucine detection Quality control

Procurement-Critical Application Scenarios for Fmoc-Ile-OH (CAS 71989-23-6)


GMP Manufacturing of GLP-1 Receptor Agonist Peptide APIs (Liraglutide, Semaglutide, Tirzepatide)

Fmoc-Ile-OH is a mandatory starting material for the solid-phase assembly of multiple GLP-1 analog therapeutics. The enantiomeric purity specification of ≥ 99.7% and the demonstrated control of Fmoc-Leu-OH cross-contamination to ≤ 0.1% are critical quality attributes (CQAs) that directly impact the purity profile of the final peptide API [1]. Procurement decisions must verify that the supplier batch release includes validated chiral HPLC separation of Fmoc-Ile-OH from Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Nva-OH, and Fmoc-Nle-OH, as these structural analogs cannot be resolved by conventional reversed-phase methods . Failure to control these impurities at the starting material stage propagates through the synthesis, resulting in misincorporated amino acid sequence variants that are extremely difficult to purge in downstream purification.

Synthesis of Hydrophobic Antimicrobial Peptides (e.g., Teixobactin and Analogs)

The total synthesis of teixobactin employs Fmoc-Ile-OH in a key depsipeptide coupling step, where stereochemical integrity of the isoleucine residue is essential for biological activity [1]. The β-branched nature of isoleucine places it among the 'difficult' coupling residues identified in SPPS ; the use of DIC/HOAt activation has been shown to achieve 99.1% coupling efficiency for Fmoc-Ile-OH, outperforming HATU (98.3%) and DCC (96.8%) [2]. For procurement supporting antimicrobial peptide R&D, selecting Fmoc-Ile-OH lots with documented low D-allo-isoleucine content and compatibility with DIC/HOAt coupling conditions minimizes the risk of epimerization-related potency loss.

Peptide Library Construction Requiring Unambiguous Sequence Confirmation

In peptide libraries where isoleucine and leucine are present in the same sequence, the isobaric nature of Ile and Leu (both C21H23NO4 for Fmoc-protected forms, MW 353.41) creates a risk of sequence misassignment. The explicit Fmoc-Leu-OH ≤ 0.1% and Fmoc-Ile-Ile-OH ≤ 0.1% impurity specifications [1] ensure that each coupling cycle introduces the intended residue with ≤ 0.1% cross-contamination from the most probable misincorporation events. This level of starting material control is essential for one-bead-one-compound (OBOC) libraries and positional scanning libraries where single-residue errors invalidate structure-activity relationship conclusions.

Process Development for Scalable Peptide Manufacture Using Automated Microwave SPPS

Under microwave-enhanced SPPS conditions, the epimerization risk for Fmoc-Ile-OH is exacerbated relative to room-temperature protocols. The availability of Fmoc-Ile-OH pre-qualified for microwave SPPS (e.g., CEM-certified lots with HPLC purity ≥ 99.0% and enantiomeric purity ≥ 99.8%) [1] provides process chemists with a verified starting material that has been continuously tested in automated synthesizer workflows. This reduces the need for in-process epimerization monitoring during scale-up, as the enantiomeric purity specification is tighter than the standard Novabiochem® 99.7% threshold , reflecting additional vendor-imposed quality gates for demanding automation conditions.

Quote Request

Request a Quote for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.